molecular formula C22H23NO7 B11480598 [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methoxy]acetic acid

[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methoxy]acetic acid

Cat. No.: B11480598
M. Wt: 413.4 g/mol
InChI Key: IUOYSTUUNZSRJH-UHFFFAOYSA-N
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Description

[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methoxy]acetic acid is a complex organic compound that features both isoquinoline and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methoxy]acetic acid typically involves multiple steps, starting with the preparation of the isoquinoline and phenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include methoxy-substituted benzene derivatives and isoquinoline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of catalysts and optimized reaction conditions would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methoxy]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler hydrocarbon .

Scientific Research Applications

[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methoxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
  • (6,7-Dimethoxy-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanol

Uniqueness

[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methoxy]acetic acid is unique due to its specific combination of isoquinoline and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C22H23NO7

Molecular Weight

413.4 g/mol

IUPAC Name

2-[(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methoxy]acetic acid

InChI

InChI=1S/C22H23NO7/c1-26-16-6-5-14(10-17(16)27-2)22(30-12-20(24)25)21-15-11-19(29-4)18(28-3)9-13(15)7-8-23-21/h5-11,22H,12H2,1-4H3,(H,24,25)

InChI Key

IUOYSTUUNZSRJH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)OCC(=O)O)OC

Origin of Product

United States

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